N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09734851 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, like tert-butanesulfinamide, play a significant role in the stereoselective synthesis of amines and their derivatives, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for creating structurally diverse N-heterocycles that are part of many natural products and therapeutic compounds. The methodology leveraging sulfinamides offers general access to these structures, highlighting the importance of such compounds in medicinal chemistry and drug development (Philip et al., 2020).
Antineoplastic Agents Development
The review on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones illustrates their potential as antineoplastic agents. These compounds demonstrate excellent cytotoxic properties, often surpassing contemporary anticancer drugs, and exhibit tumor-selective toxicity. Their modes of action include apoptosis induction, reactive oxygen species generation, caspases activation, and mitochondrial function impact, showcasing the therapeutic potential of similar compounds in cancer treatment (Hossain et al., 2020).
Environmental Applications through Nanofiltration
Nanofiltration (NF) membranes, particularly those with a crumpled polyamide layer, have seen increasing interest for their environmental applications in water softening, purification, and wastewater treatment. The development of piperazine (PIP)-based NF membranes featuring crumpled polyamide layers illustrates the significance of such compounds in improving membrane separation performance, water permeance, selectivity, and antifouling properties (Shao et al., 2022).
Polyamide Membranes in Water Treatment
Semi-aromatic polyamide thin-film composite membranes, prepared through interfacial polymerization, are critical in reverse osmosis (RO) and nanofiltration (NF) for water treatment and desalination. These membranes' fabrication, leveraging a variety of amines and acid chloride monomers, highlights the broader applications of compounds with similar structural features in creating efficient separation technologies for clean water production (Gohil & Ray, 2017).
Properties
IUPAC Name |
N-(3-carbamoyl-2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-14(17(19)22)4-2-5-15(12)20-18(23)13-7-9-21(10-8-13)27(24,25)16-6-3-11-26-16/h2-6,11,13H,7-10H2,1H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBWXQNUKPJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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